Etifoxine

説明

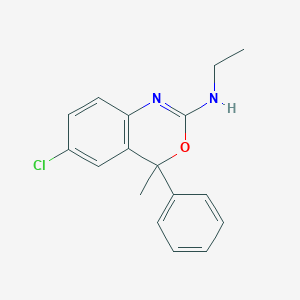

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-chloro-N-ethyl-4-methyl-4-phenyl-1H-3,1-benzoxazin-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O/c1-3-19-16-20-15-10-9-13(18)11-14(15)17(2,21-16)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBYCYJFUEJQSMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C1NC2=C(C=C(C=C2)Cl)C(O1)(C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865010 | |

| Record name | Etifoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21715-46-8 | |

| Record name | Etifoxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21715-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etifoxine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021715468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etifoxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08986 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etifoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-N-ethyl-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.158.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETIFOXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X24X82MX4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

90-92 | |

| Record name | Etifoxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08986 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Etifoxine's Dual-Action Mechanism on GABAa Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etifoxine, a non-benzodiazepine anxiolytic, exerts its therapeutic effects through a distinctive dual mechanism targeting the γ-aminobutyric acid type A (GABAa) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Unlike traditional benzodiazepines, this compound's action is multifaceted, involving both direct allosteric modulation of the GABAa receptor and an indirect pathway that enhances receptor function through the stimulation of neurosteroid synthesis. This guide provides a comprehensive technical overview of this compound's mechanism of action, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways to support further research and drug development.

Direct Allosteric Modulation of the GABAa Receptor

This compound directly binds to the GABAa receptor at a site distinct from the benzodiazepine binding site, positively modulating its function. This interaction leads to an enhancement of the receptor's response to its endogenous ligand, GABA, resulting in an increased influx of chloride ions and subsequent neuronal hyperpolarization.

Subunit Selectivity

Crucially, the modulatory effects of this compound are dependent on the subunit composition of the GABAa receptor pentamer.[1][2][3][4][5] Experimental evidence strongly indicates that this compound's direct action is primarily mediated by the β subunits of the receptor, with a marked preference for receptors containing β2 or β3 subunits over those with a β1 subunit. This subunit selectivity distinguishes this compound from benzodiazepines, whose actions are largely dependent on the presence of specific α and γ subunits.

Quantitative Analysis of Direct Modulation

The positive allosteric modulation by this compound is characterized by a leftward shift in the GABA dose-response curve, indicating an increased apparent affinity of the receptor for GABA.

| Parameter | Value | Receptor/System | Reference |

| GABA EC50 (Control) | 20 µM | Spinal Neurons | |

| GABA EC50 (with 60 µM this compound) | 7 µM | Spinal Neurons | |

| IC50 for [³⁵S]TBPS displacement | 6.7 ± 0.8 µM | Rat Cortical Membranes |

Table 1: Quantitative data on the direct allosteric modulation of GABAa receptors by this compound.

Indirect Modulation via Neurosteroid Synthesis

In addition to its direct effects, this compound indirectly enhances GABAa receptor function by stimulating the synthesis of endogenous neurosteroids, which are potent positive allosteric modulators of the receptor. This indirect pathway is initiated by this compound's interaction with the 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane.

Binding of this compound to TSPO facilitates the translocation of cholesterol into the mitochondria, the rate-limiting step in neurosteroidogenesis. This leads to an increased production of neurosteroids such as allopregnanolone, which then act on the GABAa receptor to potentiate its inhibitory function.

Quantitative Analysis of TSPO Interaction

| Parameter | Value | System | Reference |

| IC50 for [³H]PK11195 displacement | 27.3 ± 1.0 µM | Rat Heart Homogenates | |

| Ki for [³H]PK11195 binding site | 14.1 ± 2.8 µM | Rat Kidney Membranes | |

| Ki for [³H]Ro5-4864 binding site | 9.0 ± 0.9 µM | Rat Kidney Membranes |

Table 2: Binding affinity of this compound for the translocator protein (TSPO).

Signaling Pathways and Logical Relationships

The dual mechanism of this compound's action on GABAa receptors can be visualized as two converging pathways that ultimately enhance GABAergic inhibition.

Caption: Dual mechanism of this compound action on GABAa receptors.

Experimental Protocols

Radioligand Binding Assay for GABAa Receptor

This protocol is used to determine the binding affinity of this compound for specific sites on the GABAa receptor complex. The example outlines a competitive binding assay for the chloride channel site using [³⁵S]TBPS.

Materials:

-

Rat cortical membranes

-

[³⁵S]TBPS (radioligand)

-

This compound (test compound)

-

Non-specific binding control (e.g., high concentration of picrotoxin)

-

Incubation buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

-

Incubation: In test tubes, combine the prepared rat cortical membranes, a fixed concentration of [³⁵S]TBPS, and varying concentrations of this compound. For determining non-specific binding, a saturating concentration of a known ligand for the site is used instead of this compound.

-

Equilibration: Incubate the mixture for a sufficient time at a specific temperature (e.g., 90 minutes at 25°C) to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the incubation by filtering the mixture through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³⁵S]TBPS). Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

Two-Electrode Voltage-Clamp Electrophysiology in Xenopus Oocytes

This technique is employed to study the functional effects of this compound on specific GABAa receptor subunit combinations expressed in a controlled environment.

Materials:

-

Female Xenopus laevis frogs

-

cRNAs for desired GABAa receptor subunits (e.g., α1, β2, γ2)

-

Injection needles and micromanipulator

-

Two-electrode voltage-clamp setup

-

Recording chamber and perfusion system

-

Recording solution (e.g., frog Ringer's solution)

-

GABA and this compound solutions

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and enzymatically defolliculate them. Inject the oocytes with a mixture of cRNAs encoding the desired GABAa receptor subunits.

-

Incubation: Incubate the injected oocytes for 2-7 days in a suitable medium to allow for the expression of functional GABAa receptors on the oocyte membrane.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Perfuse the oocyte with the recording solution.

-

GABA Application: Apply GABA at a specific concentration (e.g., EC10 or EC50) to elicit a baseline chloride current.

-

This compound Co-application: Co-apply GABA with varying concentrations of this compound and record the potentiation of the GABA-evoked current.

-

Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound. Construct dose-response curves to determine the EC50 for GABA in the presence of this compound and calculate the percentage of potentiation.

Caption: Workflow for two-electrode voltage-clamp electrophysiology.

Conclusion

This compound presents a unique pharmacological profile by modulating the GABAa receptor through both direct and indirect mechanisms. Its preference for β2/β3 subunits and its ability to stimulate the synthesis of endogenous neurosteroids contribute to its anxiolytic efficacy, potentially with a more favorable side-effect profile compared to classical benzodiazepines. The detailed understanding of its mechanism of action, supported by the quantitative data and experimental protocols provided in this guide, is essential for the rational design of future therapeutic agents targeting the GABAergic system.

References

- 1. The modulatory effects of the anxiolytic this compound on GABA(A) receptors are mediated by the beta subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. dovepress.com [dovepress.com]

- 4. An update on the anxiolytic and neuroprotective properties of this compound: from brain GABA modulation to a whole-body mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Etifoxine and the Neurosteroid Synthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etifoxine, a non-benzodiazepine anxiolytic agent, has garnered significant interest for its dual mechanism of action that extends beyond the classical modulation of GABA-A receptors. A substantial body of evidence highlights its ability to stimulate the synthesis of neurosteroids, potent endogenous modulators of neuronal excitability. This technical guide provides an in-depth exploration of the molecular pathways through which this compound exerts its effects on neurosteroidogenesis. It critically examines the role of the 18 kDa translocator protein (TSPO), presenting evidence for both TSPO-dependent and -independent mechanisms. Detailed experimental protocols from key studies are provided to facilitate reproducibility and further investigation. Furthermore, quantitative data from preclinical studies are summarized in structured tables for comparative analysis. Finally, signaling pathways and experimental workflows are visualized through detailed diagrams to offer a clear and comprehensive understanding of this compound's complex pharmacology.

Introduction: The Dual Action of this compound

This compound (6-chloro-2-ethylamino-4-methyl-4-phenyl-4H-3,1-benzoxazine) is a therapeutic agent with a unique pharmacological profile. It is recognized for its anxiolytic properties, which are attributed to two primary mechanisms:

-

Direct Modulation of GABA-A Receptors: this compound potentiates the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. It binds to a site distinct from the benzodiazepine binding site, preferentially modulating receptors containing β2 or β3 subunits.[1][2]

-

Stimulation of Neurosteroid Synthesis: this compound enhances the endogenous production of neurosteroids, such as allopregnanolone and pregnenolone.[3][4] These neurosteroids are potent positive allosteric modulators of GABA-A receptors, thus amplifying the inhibitory GABAergic tone.[5] This indirect mechanism is believed to contribute significantly to this compound's therapeutic effects and may underlie its favorable side-effect profile compared to benzodiazepines.

This guide focuses on the second mechanism, delving into the intricate molecular processes by which this compound stimulates the synthesis of these crucial neuromodulators.

The Neurosteroid Synthesis Pathway

Neurosteroids are synthesized de novo in the central nervous system, primarily in glial cells and certain populations of neurons. The synthesis pathway begins with cholesterol and involves a series of enzymatic reactions.

A simplified overview of the key steps is as follows:

-

Cholesterol Translocation: The rate-limiting step in neurosteroidogenesis is the transport of cholesterol from the outer to the inner mitochondrial membrane.

-

Pregnenolone Synthesis: Within the mitochondria, cholesterol is converted to pregnenolone by the enzyme P450scc (cytochrome P450 side-chain cleavage).

-

Progesterone and Allopregnanolone Synthesis: Pregnenolone can then be metabolized to progesterone by 3β-hydroxysteroid dehydrogenase (3β-HSD). Progesterone is subsequently converted to 5α-dihydroprogesterone (5α-DHP) by 5α-reductase, and finally to allopregnanolone by 3α-hydroxysteroid dehydrogenase (3α-HSD).

The Role of the Translocator Protein (TSPO): A Point of Contention

The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane, has long been considered a key player in mediating the effects of various ligands on neurosteroid synthesis. It is thought to facilitate the initial and rate-limiting step of cholesterol translocation into the mitochondria.

The TSPO-Dependent Hypothesis

Several studies have suggested that this compound's ability to increase neurosteroid levels is mediated through its interaction with TSPO. This hypothesis is supported by findings that this compound binds to TSPO and that other TSPO ligands can also stimulate neurosteroidogenesis. The proposed mechanism involves this compound binding to TSPO, which in turn promotes the transport of cholesterol into the mitochondria, thereby increasing the substrate available for pregnenolone synthesis and subsequent neurosteroid production.

TSPO-Dependent Mechanism of this compound Action.

Evidence for a TSPO-Independent Mechanism

More recent and compelling evidence from a study by do Rego et al. (2015) has challenged the absolute necessity of TSPO in this compound-induced neurosteroidogenesis. This key study demonstrated that this compound can stimulate neurosteroid synthesis in a rapid, receptor-independent manner.

Key findings from this study include:

-

Rapid Onset of Action: this compound stimulated neurosteroid synthesis within 15 minutes of application, suggesting a post-translational modification of steroidogenic enzymes rather than a genomic effect.

-

Insensitivity to Antagonists: The stimulatory effect of this compound was not blocked by antagonists of the central benzodiazepine receptor (flumazenil), the GABA-A receptor (bicuculline), or importantly, TSPO (PK11195).

-

Additive Effects with a TSPO Agonist: The effects of this compound and a direct TSPO agonist were additive, indicating they act through distinct pathways.

-

Activity in Cell-Free Preparations: this compound was able to stimulate neurosteroid synthesis in hypothalamic homogenates, a preparation where membrane receptor signaling is disrupted. In contrast, the TSPO agonist was inactive in this preparation.

These findings strongly suggest that this compound can directly activate steroidogenic enzymes, bypassing the need for TSPO-mediated cholesterol transport.

TSPO-Independent Mechanism of this compound Action.

Quantitative Data on this compound-Induced Neurosteroid Synthesis

The following tables summarize key quantitative data from preclinical studies investigating the effects of this compound on neurosteroid levels.

Table 1: In Vitro Effects of this compound on Neurosteroid Synthesis in Frog Hypothalamic Explants

| This compound Concentration (M) | Pregnenolone Metabolite | % of Control (Mean ± SEM) |

| 10-7 | 17OH-Pregnenolone | ~120% |

| 10-6 | 17OH-Pregnenolone | ~180% |

| 10-5 | 17OH-Pregnenolone | ~250% |

| 10-7 | DHEA | ~110% |

| 10-6 | DHEA | ~150% |

| 10-5 | DHEA | ~200% |

| 10-7 | Progesterone | ~110% |

| 10-6 | Progesterone | ~140% |

| 10-5 | Progesterone | ~180% |

| 10-7 | Allopregnanolone | ~120% |

| 10-6 | Allopregnanolone | ~170% |

| 10-5 | Allopregnanolone | ~220% |

| Data adapted from do Rego et al., 2015. |

Table 2: In Vivo Effects of this compound on Brain Neurosteroid Levels in Adrenalectomized and Castrated Rats

| Treatment (50 mg/kg, i.p.) | Pregnenolone (ng/g tissue) | Progesterone (ng/g tissue) | 5α-DHP (ng/g tissue) | Allopregnanolone (ng/g tissue) |

| Vehicle | 0.48 ± 0.05 | 0.15 ± 0.02 | 0.21 ± 0.03 | 0.32 ± 0.04 |

| This compound | 0.72 ± 0.08 | 0.28 ± 0.03 | 0.35 ± 0.04 | 0.51 ± 0.06 |

| p < 0.05 vs. Vehicle. Data are presented as Mean ± SEM. | ||||

| Data adapted from Verleye et al., 2005. |

Detailed Experimental Protocols

In Vitro Neurosteroid Synthesis in Frog Hypothalamic Explants (do Rego et al., 2015)

-

Animal Model: Adult male frogs (Rana ridibunda).

-

Tissue Preparation: Hypothalami were rapidly dissected and placed in a perifusion chamber.

-

Incubation: Tissues were incubated with [³H]-pregnenolone as a precursor.

-

Drug Application: this compound was dissolved in incubation medium and added to the perifusion chamber at various concentrations.

-

Steroid Extraction and Analysis: At the end of the incubation period, the medium was collected, and steroids were extracted using solid-phase extraction columns. The different neurosteroids were then separated by high-performance liquid chromatography (HPLC) and quantified by liquid scintillation counting.

In Vitro Experimental Workflow.

In Vivo Neurosteroid Measurement in Rats (Verleye et al., 2005)

-

Animal Model: Adult male Wistar rats. To exclude contributions from peripheral steroidogenic organs, animals were adrenalectomized and castrated.

-

Drug Administration: this compound (50 mg/kg) or vehicle was administered via intraperitoneal (i.p.) injection.

-

Tissue Collection: At a specified time point after injection, animals were euthanized, and brains were rapidly removed and frozen.

-

Steroid Extraction: Brain tissue was homogenized, and steroids were extracted using organic solvents.

-

Steroid Analysis: Neurosteroid levels were quantified using a specific radioimmunoassay (RIA) or gas chromatography-mass spectrometry (GC-MS).

Conclusion and Future Directions

This compound's ability to stimulate neurosteroid synthesis represents a significant aspect of its pharmacological profile, likely contributing to its anxiolytic efficacy and favorable side-effect profile. The evidence strongly suggests a dual mechanism of action, with a compelling case for a TSPO-independent, direct activation of steroidogenic enzymes. This direct action offers a novel and exciting avenue for the development of new therapeutic agents that can specifically target neurosteroidogenesis.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound within the steroidogenic enzyme cascade.

-

Investigating the relative contributions of the TSPO-dependent and -independent pathways to the overall therapeutic effects of this compound in different brain regions and pathological conditions.

-

Exploring the potential of this compound and other neurosteroid-enhancing compounds in a broader range of neurological and psychiatric disorders where neurosteroid deficits are implicated.

By unraveling the complexities of this compound's mechanism of action, we can pave the way for the development of more targeted and effective treatments for a variety of debilitating conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. An update on the anxiolytic and neuroprotective properties of this compound: from brain GABA modulation to a whole-body mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NEUROTROPHIC EFFECTS OF this compound | Torshin | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]

- 4. dovepress.com [dovepress.com]

- 5. tandfonline.com [tandfonline.com]

Etifoxine's Molecular Mechanisms Beyond TSPO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etifoxine, a non-benzodiazepine anxiolytic, has garnered significant attention for its therapeutic effects. While its interaction with the 18 kDa translocator protein (TSPO) is well-documented, a substantial body of evidence highlights its direct modulation of γ-aminobutyric acid type A (GABAA) receptors as a critical component of its mechanism of action. This technical guide provides an in-depth exploration of this compound's molecular targets beyond TSPO, with a primary focus on its interaction with GABAA receptors. It consolidates quantitative data, details key experimental methodologies, and presents visual representations of the underlying signaling pathways and experimental workflows to support further research and drug development in this area.

Primary Molecular Target: GABAA Receptors

Beyond its effects on neurosteroidogenesis via TSPO, the principal molecular target of this compound is the GABAA receptor, the major inhibitory neurotransmitter receptor in the central nervous system. This compound acts as a positive allosteric modulator of GABAA receptors, enhancing the effect of GABA and leading to an increased influx of chloride ions, which in turn causes hyperpolarization of the neuron and reduces its excitability.[1][2]

Subunit Specificity and Binding Site

This compound's interaction with GABAA receptors exhibits a distinct subunit specificity that differentiates it from other modulators like benzodiazepines.

-

Preference for β Subunits: Research consistently demonstrates that this compound's potentiating effect is critically dependent on the presence of the β subunit, with a marked preference for receptors containing β2 or β3 subunits over those with β1.[2][3][4] This interaction is believed to occur at a site distinct from the GABA and benzodiazepine binding sites.

-

Role of α Subunits: Emerging evidence also points to the involvement of specific α subunits in mediating the anxiolytic effects of this compound. Studies have shown a preferential potentiation of GABAA receptors containing α2 and α3 subunits, which may contribute to its favorable side-effect profile, particularly the lack of sedation. The binding site is hypothesized to be located at the interface between the α and β subunits in the extracellular domain.

-

Independence from γ and δ Subunits: Unlike benzodiazepines, the modulatory effect of this compound does not appear to depend on the presence of γ or δ subunits.

Quantitative Data

The following tables summarize the available quantitative data on the interaction of this compound with GABAA receptors.

Table 1: Binding Affinity of this compound

| Radioligand | Preparation | Species | Parameter | Value | Reference |

| [35S]TBPS | Cortical Membranes | Rat | IC50 | 6.7 ± 0.8 µM |

Table 2: Potentiation of GABA-Evoked Currents by this compound

| Receptor Subunits | System | This compound Concentration | Effect | Reference |

| Not specified | Spinal Neurons | 60 µM | Shifts GABA EC50 from 20 µM to 7 µM | |

| α2β3γ2S & α3β3γ2S | Xenopus Oocytes | 20 µM | Preferential potentiation compared to α1-, α4-, α5-, and α6-containing receptors | |

| β2 or β3 containing | Xenopus Oocytes | Not specified | More pronounced potentiation compared to β1-containing receptors |

Signaling Pathway of Direct GABAA Receptor Modulation

This compound directly binds to a specific site on the GABAA receptor, enhancing the binding of GABA. This allosteric modulation increases the frequency and/or duration of chloride channel opening, leading to an influx of Cl- ions. The resulting hyperpolarization of the neuronal membrane potential makes it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect and contributing to the anxiolytic properties of the drug.

Caption: Direct allosteric modulation of the GABA-A receptor by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with GABAA receptors.

[35S]TBPS Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the picrotoxin/TBPS site within the GABAA receptor chloride channel.

Materials:

-

Rat cortical membranes (or other appropriate tissue preparation)

-

[35S]t-butylbicyclophosphorothionate ([35S]TBPS)

-

Unlabeled this compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold assay buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA. Resuspend the final pellet in the assay buffer.

-

Incubation: In test tubes, combine the membrane preparation, a fixed concentration of [35S]TBPS (typically in the low nanomolar range), and varying concentrations of unlabeled this compound.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time (e.g., 90 minutes) to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [35S]TBPS (IC50 value) by non-linear regression analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. An update on the anxiolytic and neuroprotective properties of this compound: from brain GABA modulation to a whole-body mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The modulatory effects of the anxiolytic this compound on GABA(A) receptors are mediated by the beta subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

Etifoxine's Pharmacodynamic Profile in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etifoxine is a non-benzodiazepine anxiolytic and anticonvulsant agent with a unique dual mechanism of action that distinguishes it from classical benzodiazepines.[1][2][3] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound as characterized in various rodent models. It is designed to be a resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of its molecular pathways and experimental workflows. This compound's therapeutic potential is attributed to its ability to positively modulate GABA-A receptor function through two distinct but complementary pathways: a direct allosteric modulation of the receptor and an indirect mechanism involving the stimulation of neurosteroid synthesis.[2][4] This guide will delve into the preclinical evidence that substantiates these mechanisms and their behavioral consequences in rodent models of anxiety, convulsions, and other neurological conditions.

Mechanism of Action

This compound's pharmacodynamic effects are primarily mediated through its interaction with the GABAergic system, the main inhibitory neurotransmitter system in the central nervous system. Its dual mechanism of action involves:

-

Direct Positive Allosteric Modulation of GABA-A Receptors: this compound binds to a site on the GABA-A receptor complex that is distinct from the benzodiazepine binding site. This interaction potentiates the effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuronal membrane, which results in neuronal inhibition. Studies have indicated that this compound's effects are not reversed by the benzodiazepine antagonist flumazenil, confirming its distinct binding site. Evidence suggests that this compound's direct action is primarily mediated through the β2 and β3 subunits of the GABA-A receptor.

-

Indirect Modulation via Neurosteroid Synthesis: this compound also binds to the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor, located on the outer mitochondrial membrane. This binding facilitates the translocation of cholesterol into the mitochondria, the rate-limiting step in neurosteroid synthesis. This leads to an increased production of neurosteroids such as allopregnanolone. Allopregnanolone is a potent positive allosteric modulator of GABA-A receptors, thereby enhancing GABAergic inhibition and contributing to the anxiolytic and anticonvulsant effects of this compound.

Signaling Pathway of this compound's Dual Mechanism of Action

Quantitative Data on Pharmacodynamic Effects

The following tables summarize the quantitative data from various rodent studies investigating the anxiolytic and anticonvulsant properties of this compound.

Table 1: Anxiolytic-like Effects of this compound in Rodent Models

| Behavioral Test | Animal Model | Doses (mg/kg, i.p.) | Key Findings |

| Elevated Plus Maze | BALB/cByJ Mice | 25-50 | Increased time spent in and entries into open arms. |

| Light/Dark Box | BALB/cByJ Mice | 25-50 | Increased time spent in the light compartment. |

| Stress-Induced Hyperthermia | Wistar Rats | 50 | Attenuated the rise in body temperature induced by stress. |

Table 2: Anticonvulsant Effects of this compound in Rodent Models

| Seizure Model | Animal Model | Doses (mg/kg, p.o.) | ED50 (mg/kg) |

| Pentylenetetrazol (PTZ)-induced tonic convulsions | Mice | - | 101 |

| Picrotoxin (PTX)-induced tonic convulsions | Mice | - | 39.5 |

| Maximal Electroshock (MES)-induced tonic convulsions | Mice | - | 101 |

| Isoniazid (INH)-induced tonic convulsions | Mice | - | 154 |

| Nicotine (NIC)-induced tonic convulsions | Mice | - | 181 |

| Bicuculline (BIC)-induced tonic convulsions | Mice | - | 397 |

| Pilocarpine (PIL)-induced clonic seizures | Mice | - | 181 |

| Pentylenetetrazol (PTZ)-induced clonic seizures | Mice | - | 221 |

Table 3: Effects of this compound on Neurosteroid Levels in Rat Brain

| Treatment | Duration | Brain Region | Neurosteroid | Fold Increase vs. Control |

| This compound (50 mg/kg, i.p.) | 30 minutes | Whole Brain | Allopregnanolone | ~1.5 - 2.0 |

| This compound (50 mg/kg, i.p.) | 1 hour | Whole Brain | Progesterone | ~2.0 - 2.5 |

| This compound (50 mg/kg, i.p.) | 1 hour | Whole Brain | Pregnenolone | ~1.5 - 2.0 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's pharmacodynamics in rodent models.

Elevated Plus Maze (EPM) for Anxiolytic Activity

Objective: To assess the anxiolytic-like effects of this compound by measuring the exploratory behavior of mice in an elevated, plus-shaped maze.

Apparatus:

-

A plus-shaped maze made of non-reflective material, elevated 40-50 cm above the floor.

-

Two open arms (e.g., 30 x 5 cm) and two closed arms (e.g., 30 x 5 x 15 cm) opposite to each other.

-

A central platform (e.g., 5 x 5 cm) connecting the four arms.

-

An automated video tracking system to record the animal's movement.

Procedure:

-

Animal Model: Male BALB/cByJ mice are commonly used due to their high baseline anxiety levels.

-

Habituation: Animals are habituated to the testing room for at least 30-60 minutes before the experiment.

-

Drug Administration: this compound (e.g., 25 or 50 mg/kg) or vehicle is administered intraperitoneally (i.p.) 30 minutes before the test.

-

Test Procedure:

-

Each mouse is placed individually on the central platform, facing an open arm.

-

The animal is allowed to explore the maze freely for a 5-minute session.

-

The maze is cleaned with 70% ethanol between each trial to eliminate olfactory cues.

-

-

Data Analysis: The following parameters are recorded and analyzed:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.

-

Pentylenetetrazol (PTZ)-Induced Seizure Model for Anticonvulsant Activity

Objective: To evaluate the anticonvulsant efficacy of this compound against seizures induced by the chemoconvulsant pentylenetetrazol.

Procedure:

-

Animal Model: Male Swiss albino or CD-1 mice are frequently used.

-

Drug Administration: this compound is administered orally (p.o.) at various doses to determine the ED50.

-

PTZ Administration: A convulsant dose of PTZ (e.g., 100 mg/kg) is injected subcutaneously or intraperitoneally.

-

Observation:

-

Animals are placed in individual observation cages immediately after PTZ injection.

-

They are observed for a period of 30 minutes for the occurrence of clonic and tonic-clonic seizures.

-

The latency to the first seizure and the incidence of mortality are recorded.

-

-

Data Analysis: The dose of this compound that protects 50% of the animals from PTZ-induced tonic hindlimb extension (ED50) is calculated using probit analysis.

GABA-A Receptor Binding Assay

Objective: To determine the effect of this compound on the binding of specific radioligands to the GABA-A receptor complex in rodent brain tissue.

Materials:

-

Rat brain membranes (e.g., from cerebral cortex).

-

Radioligands such as [³H]muscimol (for GABA site) or [³⁵S]TBPS (for the chloride channel site).

-

This compound at various concentrations.

-

Incubation buffer, glass fiber filters, and a scintillation counter.

Procedure:

-

Membrane Preparation: Crude synaptic membranes are prepared from fresh or frozen rat brain tissue.

-

Binding Assay:

-

Aliquots of the membrane preparation are incubated with the radioligand and varying concentrations of this compound in a buffer solution.

-

Incubation is typically carried out at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.

-

-

Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This provides information about the affinity of this compound for the specific binding site. For instance, this compound competitively inhibits the binding of [³⁵S]TBPS.

Quantification of Neurosteroids in Brain Tissue

Objective: To measure the levels of neurosteroids, such as allopregnanolone, in the brain of rodents following this compound administration.

Procedure:

-

Animal Treatment and Tissue Collection:

-

Rats are administered this compound (e.g., 50 mg/kg, i.p.) or vehicle.

-

At specific time points after administration, animals are euthanized, and brains are rapidly dissected and frozen.

-

-

Steroid Extraction:

-

Brain tissue is homogenized in a suitable solvent (e.g., methanol).

-

Steroids are extracted from the homogenate using solid-phase or liquid-liquid extraction methods.

-

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

The extracted steroids are derivatized to improve their chromatographic and detection properties.

-

The derivatized samples are analyzed by GC-MS or LC-MS/MS to separate and quantify the different neurosteroids.

-

Stable isotope-labeled internal standards are used for accurate quantification.

-

-

Data Analysis: The concentrations of neurosteroids in the brain tissue of this compound-treated animals are compared to those in vehicle-treated controls.

Mandatory Visualizations

Experimental Workflow for the Elevated Plus Maze Test

Conclusion

The pharmacodynamic profile of this compound in rodent models demonstrates its efficacy as an anxiolytic and anticonvulsant agent, mediated by a unique dual mechanism of action on the GABAergic system. The direct positive allosteric modulation of GABA-A receptors, combined with the indirect enhancement of GABAergic transmission through the stimulation of neurosteroid synthesis, provides a multifaceted approach to neuronal inhibition. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for further research and development of this compound and other novel modulators of the GABAergic system. The favorable separation between its therapeutic effects and the side effects commonly associated with benzodiazepines underscores its potential as a valuable therapeutic agent. Further investigation into its neuroprotective and regenerative properties in various rodent models of neurological disorders is warranted.

References

Etifoxine's Impact on Neuronal Plasticity and Synaptogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etifoxine, a non-benzodiazepine anxiolytic, has garnered significant attention for its neuroprotective and neuroplasticity-promoting properties. This technical guide provides an in-depth analysis of this compound's effects on neuronal plasticity and synaptogenesis, drawing from a comprehensive review of preclinical studies. The document summarizes quantitative data, details experimental methodologies, and visualizes key signaling pathways and workflows to support further research and development in this area. This compound's dual mechanism of action—direct allosteric modulation of GABA-A receptors and indirect enhancement of neurosteroid synthesis via the 18 kDa translocator protein (TSPO)—underpins its multifaceted influence on neuronal health and connectivity.

Core Mechanisms of this compound-Mediated Neuronal Plasticity

This compound exerts its influence on neuronal plasticity through two primary, interconnected pathways:

-

Direct GABA-A Receptor Modulation: this compound binds to a specific site on the β2 and β3 subunits of the GABA-A receptor, distinct from the benzodiazepine binding site.[1][2] This allosteric modulation enhances GABAergic inhibition, a crucial element in regulating neuronal excitability and synaptic plasticity.[3][4]

-

Stimulation of Neurosteroid Synthesis: this compound is a ligand for the 18 kDa translocator protein (TSPO) located on the outer mitochondrial membrane.[3] Activation of TSPO facilitates the translocation of cholesterol into the mitochondria, the rate-limiting step in neurosteroidogenesis. This leads to an increased synthesis of neurosteroids such as allopregnanolone, which are potent positive allosteric modulators of GABA-A receptors. This indirect mechanism complements and potentiates the direct effects of this compound on GABAergic transmission.

Recent evidence also points to this compound's ability to promote the synthesis of neurotrophic factors, which are key players in neuroplasticity and synaptogenesis.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on neuronal plasticity and related markers.

Table 1: Receptor Binding and Neurosteroid Modulation

| Parameter | Value | Species/Model | Reference |

| IC50 for [3H]PK11195 (TSPO) Binding | 18.3 ± 1.2 µM | Rat forebrain membranes | |

| IC50 for [35S]TBPS (GABA-A Receptor) Binding | 6.7 ± 0.8 µM | Rat cortical membranes | |

| Increase in Brain Allopregnanolone Levels | Dose-dependent increase | Adrenalectomized and castrated rats |

Table 2: Neuroprotection and Neuronal Survival

| Parameter | Treatment Group | Outcome | Species/Model | Reference |

| Lesion Volume | This compound (25 & 50 mg/kg) | Significant reduction | Rat model of Traumatic Brain Injury (TBI) | |

| Neurological Severity Score | This compound (25 & 50 mg/kg) | Significant improvement | Rat model of TBI | |

| Neuronal Survival (perilesional area) | This compound (25 & 50 mg/kg) | Enhanced | Rat model of TBI | |

| Apoptotic Activity (perilesional area) | This compound (25 & 50 mg/kg) | Reduced | Rat model of TBI |

Table 3: Neurite Outgrowth and Synaptic Markers

| Parameter | Treatment Group | Outcome | Species/Model | Reference |

| Average Axon Length | This compound | Increase from 22.46 ± 5.62 µm to 50.29 ± 9.73 µm | PC12 cells | |

| GDNF mRNA Expression | This compound (20 µM) | 1.97-fold increase | PC12 cells | |

| GDNF Protein Expression | This compound | 1.36-fold increase | PC12 cells | |

| PSD95/Synaptophysin Ratio | This compound | Dose-dependent decrease in synaptic loss | Neuronal cultures with Aβ1-42 toxicity |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound's effects on neuronal plasticity.

PC12 Cell Neurite Outgrowth Assay

-

Cell Culture: Rat pheochromocytoma (PC12) cells are cultured in a suitable medium, often supplemented with horse and fetal bovine serum. For experiments, cells are plated on collagen-coated dishes.

-

Treatment: PC12 cells are exposed to various concentrations of this compound (e.g., 5, 10, 20, and 40 µM). A positive control, such as Nerve Growth Factor (NGF), is typically included.

-

Neurite Outgrowth Assessment: After a defined incubation period (e.g., 96 hours), cells are fixed. Neurite outgrowth is quantified by measuring the length of the longest neurite for each cell or the percentage of cells bearing neurites longer than the cell body diameter. This can be done manually using imaging software or with automated high-content screening systems.

-

GDNF Expression Analysis (RT-PCR): Following this compound treatment, total RNA is extracted from the PC12 cells. Reverse transcription is performed to synthesize cDNA. Quantitative real-time PCR (qRT-PCR) is then used to measure the relative expression levels of Glial Cell Line-Derived Neurotrophic Factor (GDNF) mRNA, normalized to a housekeeping gene.

Western Blotting for Synaptic Markers (PSD-95 and Synaptophysin)

-

Sample Preparation: Hippocampal or cortical tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated with primary antibodies against PSD-95 and synaptophysin overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.

In Vivo Traumatic Brain Injury (TBI) Model and Neuroprotection Assessment

-

Animal Model: A controlled cortical impact or weight-drop device is used to induce a standardized TBI in anesthetized rats.

-

This compound Administration: Animals receive intraperitoneal injections of this compound (e.g., 25 mg/kg, 50 mg/kg) or vehicle at specific time points post-injury (e.g., 15 minutes and 12 hours).

-

Lesion Volume Measurement: At the end of the study period (e.g., 6 days or 4 weeks), animals are euthanized, and brains are sectioned. The sections are stained (e.g., with cresyl violet), and the lesion volume is calculated using image analysis software.

-

Neurological Severity Score: Behavioral tests are conducted at various time points to assess motor and neurological function. The Modified Neurological Severity Score (mNSS) is a composite score that evaluates motor, sensory, balance, and reflex functions.

-

TUNEL Assay for Apoptosis: To assess apoptosis, brain sections are processed using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit according to the manufacturer's instructions. The number of TUNEL-positive cells in the perilesional area is counted.

Quantification of Neurosteroids by LC-MS/MS

-

Sample Preparation: Brain tissue is homogenized and extracted with an organic solvent (e.g., diethyl ether). For plasma samples, a similar extraction procedure is followed.

-

Derivatization: To enhance sensitivity and chromatographic properties, the extracted steroids are often derivatized.

-

LC-MS/MS Analysis: The derivatized samples are analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Separation is achieved on a suitable column, and detection is performed using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

-

Quantification: The concentration of each neurosteroid is determined by comparing its peak area to that of a deuterated internal standard.

Visualizing this compound's Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound's dual signaling pathways promoting neuronal plasticity.

Caption: Workflow for assessing this compound's effect on neurite outgrowth.

Caption: Workflow for analyzing synaptic markers via Western blot.

Conclusion and Future Directions

The available evidence strongly suggests that this compound promotes neuronal plasticity and synaptogenesis through its unique dual mechanism of action. Its ability to enhance GABAergic signaling, stimulate neurosteroid production, and potentially increase neurotrophic factor expression positions it as a promising candidate for therapeutic interventions in conditions characterized by neuronal damage and synaptic dysfunction.

While current data provides a solid foundation, further research is warranted to fully elucidate the downstream signaling cascades and the precise quantitative effects of this compound on various aspects of neuronal plasticity. Specifically, studies focusing on:

-

Dendritic Spine Dynamics: Quantitative analysis of this compound's effects on the density and morphology of dendritic spines in different brain regions and neuronal populations.

-

Long-Term Potentiation (LTP): Detailed electrophysiological studies to determine the impact of this compound on synaptic plasticity in models of learning and memory.

-

Neurotrophic Factor Expression: Comprehensive analysis of this compound's influence on the expression and signaling of Brain-Derived Neurotrophic Factor (BDNF) and other key neurotrophins.

A deeper understanding of these areas will be instrumental in optimizing the therapeutic potential of this compound for a range of neurological and psychiatric disorders.

References

- 1. Frontiers | Cdk5 Is Essential for Amphetamine to Increase Dendritic Spine Density in Hippocampal Pyramidal Neurons [frontiersin.org]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Frontiers | The Requirement of the C-Terminal Domain of GluA1 in Different Forms of Long-Term Potentiation in the Hippocampus Is Age-Dependent [frontiersin.org]

- 4. researchgate.net [researchgate.net]

Etifoxine's Role in Mitigating Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including traumatic brain injury, neurodegenerative diseases, and psychiatric conditions. Etifoxine, a non-benzodiazepine anxiolytic, has emerged as a promising therapeutic agent with potent anti-inflammatory and neuroprotective properties. This technical guide provides an in-depth analysis of the mechanisms through which this compound mitigates neuroinflammation. It details the dual molecular pathways involving the translocator protein (TSPO) and GABA-A receptors, presents quantitative data from key preclinical studies, outlines experimental protocols for evaluating its efficacy, and visualizes the core signaling cascades and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for neuroinflammatory conditions.

Introduction

Neuroinflammation is a complex biological response of the central nervous system (CNS) to various insults, including infection, trauma, ischemia, and neurotoxic agents. While acute neuroinflammation is a protective mechanism, chronic or dysregulated inflammation contributes to neuronal damage and the progression of numerous neurological diseases. Key cellular players in neuroinflammation include microglia and astrocytes, which, upon activation, release a plethora of inflammatory mediators such as cytokines and chemokines.[1] this compound, a benzoxazine derivative, has demonstrated significant potential in modulating these inflammatory processes, offering a promising avenue for therapeutic intervention.[2] This guide will explore the multifaceted role of this compound in attenuating neuroinflammation.

Mechanisms of Action

This compound exerts its anti-neuroinflammatory effects through a dual mechanism of action that distinguishes it from traditional benzodiazepines.[3][4]

-

Positive Allosteric Modulation of GABA-A Receptors: this compound directly binds to a distinct site on GABA-A receptors, specifically at the β2 and β3 subunits, potentiating the inhibitory effects of the neurotransmitter GABA.[5] This enhancement of GABAergic neurotransmission contributes to a reduction in neuronal hyperexcitability, a common feature in neuroinflammatory conditions.

-

Activation of the 18 kDa Translocator Protein (TSPO): this compound acts as a ligand for the translocator protein (TSPO), a mitochondrial outer membrane protein. Activation of TSPO facilitates the transport of cholesterol into the mitochondria, the rate-limiting step in neurosteroid synthesis. This leads to an increased production of neurosteroids, most notably allopregnanolone. Allopregnanolone is a potent positive allosteric modulator of GABA-A receptors, thus synergistically enhancing the inhibitory tone in the CNS. Furthermore, TSPO activation itself has been linked to anti-inflammatory and neuroprotective effects.

The following diagram illustrates the signaling pathway of this compound's action:

References

- 1. mdpi.com [mdpi.com]

- 2. An update on the anxiolytic and neuroprotective properties of this compound: from brain GABA modulation to a whole-body mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. dovepress.com [dovepress.com]

- 5. The modulatory effects of the anxiolytic this compound on GABA(A) receptors are mediated by the beta subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

Etifoxine's Impact on Neuronal Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etifoxine, a non-benzodiazepine anxiolytic and neuroprotective agent, exerts significant effects on neuronal mitochondrial function. This technical guide provides an in-depth analysis of the mechanisms through which this compound modulates mitochondrial bioenergetics, with a focus on its interaction with the 18 kDa translocator protein (TSPO). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers in neuroscience and drug development.

Introduction

Mitochondria are central to neuronal health, governing energy production, calcium homeostasis, and cell survival pathways. Mitochondrial dysfunction is a key pathological feature in a range of neurological and psychiatric disorders. This compound has emerged as a promising therapeutic agent with demonstrated neuroprotective properties.[1] A primary mechanism of its action involves the modulation of mitochondrial functions.[2][3] This guide delineates the current understanding of this compound's impact on neuronal mitochondria, providing a technical foundation for further research and development.

Mechanism of Action at the Mitochondrial Level

This compound's primary mitochondrial target is the 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane.[3][4] Its binding to TSPO initiates a cascade of events that culminate in neuroprotection and enhanced neuronal resilience.

Translocator Protein (TSPO) Engagement

This compound is a high-affinity ligand for TSPO. This interaction is the linchpin of its mitochondrial effects. The binding of this compound to TSPO is thought to facilitate the translocation of cholesterol from the outer to the inner mitochondrial membrane, a rate-limiting step in neurosteroidogenesis.

Stimulation of Neurosteroid Synthesis

The increased mitochondrial cholesterol transport leads to the synthesis of neurosteroids, such as pregnenolone and its downstream metabolites, including allopregnanolone. These neurosteroids are potent positive allosteric modulators of GABA-A receptors, contributing to this compound's anxiolytic effects. Beyond their role in neurotransmission, neurosteroids themselves have been shown to possess neuroprotective and anti-inflammatory properties.

Modulation of Mitochondrial Respiration and Oxidative Stress

Studies have demonstrated that this compound can restore mitochondrial oxidative phosphorylation capacity in neurons subjected to injury, such as traumatic brain injury (TBI) and β-amyloid-induced toxicity. It has been shown to reverse the detrimental effects of calcium overload on mitochondrial respiration. Furthermore, this compound treatment has been associated with a dose-dependent decrease in oxidative stress and apoptosis in neuronal cultures. The precise mechanism by which TSPO ligation by this compound leads to these broad protective effects on mitochondrial bioenergetics is an active area of investigation, with some evidence suggesting a potential indirect influence on the F1F0-ATPase.

Quantitative Data on this compound's Mitochondrial Effects

The following tables summarize the available quantitative data on the effects of this compound on neuronal mitochondrial function. It is important to note that much of the existing data focuses on the reversal of pathological conditions, and further research is needed to fully elucidate the dose-dependent effects of this compound on healthy neurons.

Table 1: Effect of this compound on Calcium-Induced Mitochondrial Swelling

| Parameter | Condition | This compound Concentration | Effect | Reference |

| Mitochondrial Swelling | Calcium-induced | 80 µM | Significantly delayed mitochondrial swelling |

Table 2: Effect of this compound on Oxidative Phosphorylation in Calcium-Injured Mitochondria

| Parameter | Condition | This compound Concentration | Effect | Reference |

| Oxidative Phosphorylation Capacity (OXPHOS) | Calcium-induced reduction | 80 µM | Reversed the reduction in OXPHOS |

Table 3: Neuroprotective Effects of this compound in a Model of β-Amyloid Toxicity

| Parameter | This compound Doses | Effect | Reference |

| Oxidative Stress | Dose-dependent | Decreased | |

| Apoptosis | 12.5-50mg/kg (in vivo) | Decreased |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of this compound on neuronal mitochondrial function.

Isolation of Mitochondria from Cultured Neurons

This protocol is adapted from established methods for isolating functional mitochondria from primary neuronal cultures.

Materials:

-

Isolation Buffer (225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4)

-

Nitrogen cavitation bomb or Dounce homogenizer

-

Percoll gradient solutions (e.g., 15%, 23%, and 40%)

-

Centrifuge

Procedure:

-

Harvest cultured neurons and wash with ice-cold PBS.

-

Resuspend the cell pellet in hypotonic Isolation Buffer and incubate on ice to allow for cell swelling.

-

Homogenize the cells using a nitrogen cavitation bomb or a Dounce homogenizer with a tight-fitting pestle.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the crude mitochondrial fraction.

-

For further purification, resuspend the mitochondrial pellet and layer it onto a discontinuous Percoll gradient.

-

Centrifuge the gradient at high speed (e.g., 30,000 x g) for 20-30 minutes at 4°C.

-

Carefully collect the mitochondrial band from the interface of the Percoll layers.

-

Wash the purified mitochondria with Isolation Buffer to remove Percoll and resuspend in a suitable buffer for downstream assays.

Measurement of Mitochondrial Respiration (Seahorse XF Mito Stress Test)

This protocol outlines the use of the Agilent Seahorse XF Analyzer to measure key parameters of mitochondrial respiration in cultured neurons treated with this compound.

Materials:

-

Seahorse XF Analyzer and consumables (culture plates, cartridges)

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (uncoupling agent)

-

Rotenone/antimycin A (Complex I and III inhibitors)

-

This compound stock solution

Procedure:

-

Plate neurons in a Seahorse XF culture plate and allow them to adhere and differentiate.

-

On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Prepare the Seahorse XF sensor cartridge by hydrating it overnight and loading the injection ports with oligomycin, FCCP, and rotenone/antimycin A. Load the appropriate concentration of this compound into the desired ports for injection during the assay.

-

Calibrate the Seahorse XF Analyzer.

-

Place the cell culture plate in the analyzer and initiate the Mito Stress Test protocol.

-

The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the inhibitors and this compound.

-

Analyze the data to determine key parameters: basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, proton leak, and non-mitochondrial respiration.

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

The fluorescent dye JC-1 is a ratiometric indicator of mitochondrial membrane potential.

Materials:

-

JC-1 dye

-

Fluorescence microscope or plate reader

-

Cultured neurons

-

This compound

Procedure:

-

Culture neurons in a suitable format for fluorescence imaging or plate-based reading.

-

Treat the cells with the desired concentrations of this compound for the specified duration.

-

Prepare the JC-1 staining solution according to the manufacturer's instructions.

-

Incubate the cells with the JC-1 staining solution in the dark.

-

Wash the cells to remove excess dye.

-

Measure the fluorescence intensity of JC-1 monomers (green fluorescence, ~529 nm emission) and J-aggregates (red fluorescence, ~590 nm emission).

-

The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio suggests depolarization.

Measurement of Mitochondrial Reactive Oxygen Species (ROS) using MitoSOX Red

MitoSOX Red is a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.

Materials:

-

MitoSOX Red reagent

-

Fluorescence microscope or flow cytometer

-

Cultured neurons

-

This compound

Procedure:

-

Culture and treat neurons with this compound as described previously.

-

Prepare the MitoSOX Red working solution according to the manufacturer's protocol.

-

Incubate the cells with the MitoSOX Red working solution in the dark.

-

Wash the cells to remove the unbound probe.

-

Measure the red fluorescence intensity using a fluorescence microscope or flow cytometer.

-

An increase in fluorescence intensity indicates an increase in mitochondrial superoxide production.

Visualizations of Signaling Pathways and Workflows

Signaling Pathway of this compound's Mitochondrial Action

Caption: this compound's primary mitochondrial signaling pathway.

Experimental Workflow for Assessing Mitochondrial Respiration

Caption: Workflow for Seahorse XF Mito Stress Test.

Logical Relationship of this compound's Neuroprotective Effects

Caption: Logical flow of this compound's neuroprotective actions.

Conclusion

This compound demonstrates a significant and beneficial impact on neuronal mitochondrial function, primarily through its interaction with TSPO. This engagement leads to the stimulation of neurosteroid synthesis and the restoration of mitochondrial respiratory capacity, particularly under conditions of cellular stress. The collective evidence points to this compound's potential as a therapeutic agent for neurological disorders characterized by mitochondrial dysfunction. Future research should focus on elucidating the precise molecular mechanisms linking TSPO activation to the observed bioenergetic improvements and on generating comprehensive dose-response data in healthy neurons to further refine its therapeutic application.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Restores Mitochondrial Oxidative Phosphorylation and Improves Cognitive Recovery Following Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An update on the anxiolytic and neuroprotective properties of this compound: from brain GABA modulation to a whole-body mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro and In Vivo Neuroprotective Effects of this compound in β-Amyloidinduced Toxicity Models - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Mechanisms of Etifoxine: A Technical Guide to its Modulation of Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etifoxine, a non-benzodiazepine anxiolytic, has garnered significant interest for its therapeutic potential beyond anxiety, including neuroprotective and anti-inflammatory effects. This technical guide provides an in-depth exploration of the cellular signaling pathways modulated by this compound, offering a valuable resource for researchers and drug development professionals. By delving into its molecular targets and downstream effects, we aim to provide a comprehensive understanding of its mechanism of action. This guide summarizes key quantitative data, details experimental protocols for pivotal studies, and presents visual representations of the signaling cascades involved.

Core Mechanisms of Action: A Dual Approach

This compound exerts its pharmacological effects through a dual mechanism, directly and indirectly modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Direct Allosteric Modulation of GABA-A Receptors

This compound directly binds to a site on the GABA-A receptor that is distinct from the benzodiazepine binding site.[1][2] This interaction potentiates the receptor's response to GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, which results in neuronal inhibition.[1] Notably, this compound exhibits a preference for GABA-A receptors containing β2 or β3 subunits.[2] This subunit selectivity may contribute to its favorable side-effect profile compared to benzodiazepines.

Indirect Modulation via Neurosteroid Synthesis

This compound also indirectly enhances GABAergic neurotransmission by stimulating the synthesis of neurosteroids, which are potent positive allosteric modulators of GABA-A receptors.[3] This is achieved through its interaction with the 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane. By binding to TSPO, this compound facilitates the translocation of cholesterol into the mitochondria, the rate-limiting step in neurosteroidogenesis. This leads to an increased production of neurosteroids such as allopregnanolone, which then potentiate GABA-A receptor function.

Quantitative Data on this compound's Interactions

To provide a clearer understanding of this compound's binding affinities and functional effects, the following tables summarize key quantitative data from various studies.

| Target | Ligand/Parameter | Test System | Value | Reference |

| GABA-A Receptor | IC50 (Displacement of [³⁵S]TBPS) | Rat Cortical Membranes | 6.7 ± 0.8 µM | |

| GABA-A Receptor (α1β2γ2s) | EC50 (GABA) | Xenopus Oocytes | 20.8 ± 1.2 µM | |

| GABA-A Receptor (α1β2γ2s) | EC50 (GABA in presence of 20 µM this compound) | Xenopus Oocytes | 7.5 ± 0.9 µM | |

| Translocator Protein (TSPO) | IC50 (Displacement of [³H]PK11195) | Rat Heart Homogenates | 27.3 ± 1.0 µM | |

| Translocator Protein (TSPO) | Ki (Human Brain) | Human Brain Tissue | 7.8 µM (95% CI: 4.5-14.6 µM) |

| Effect | Parameter Measured | Model/System | Change Observed | Reference |

| Neurosteroidogenesis | Allopregnanolone Levels | Rat Spinal Cord | High concentration found after this compound treatment | |

| Neuroinflammation | Pro-inflammatory Cytokines (IL-1α, IL-1β, IL-6, TNF-α) | Rat Model of Traumatic Brain Injury | Significantly reduced increase in cytokine levels | |

| Clinical Efficacy (Anxiety) | HAM-A Score Decrease | Human Clinical Trial (vs. Lorazepam) | 54.6% | |

| Clinical Efficacy (Anxiety) | HAM-A Score Decrease | Human Clinical Trial (vs. Alprazolam) | 72.5% |

Signaling Pathways Modulated by this compound

The dual mechanism of action of this compound triggers a cascade of downstream signaling events that contribute to its diverse pharmacological effects.

GABAergic Signaling Pathway

The primary and most well-understood pathway modulated by this compound is the GABAergic signaling pathway.

Figure 1: Direct modulation of the GABA-A receptor by this compound.

TSPO-Mediated Neurosteroidogenesis Pathway

This compound's interaction with TSPO initiates a signaling cascade that culminates in the synthesis of neurosteroids, which in turn modulate GABA-A receptor activity.

Figure 2: Indirect modulation via TSPO and neurosteroid synthesis.

Anti-inflammatory and Neuroprotective Signaling

This compound has demonstrated anti-inflammatory and neuroprotective properties, particularly in the context of traumatic brain injury (TBI). These effects are mediated by its ability to modulate glial cell activation and cytokine production.

Figure 3: Anti-inflammatory and neuroprotective signaling of this compound.

While the precise downstream signaling cascades of this compound's anti-inflammatory effects are still under investigation, modulation of the Akt signaling pathway has been implicated. The Akt pathway is a crucial regulator of cell survival and inflammation. Quantitative data on the direct impact of this compound on the phosphorylation status of Akt (p-Akt/Akt ratio) is an active area of research.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the cellular and molecular mechanisms of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for the GABA-A receptor and TSPO.

General Protocol:

-

Membrane Preparation: Homogenize rat cortical membranes (for GABA-A receptors) or heart tissue (for TSPO) in an appropriate buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended.

-

Incubation: Incubate the membrane preparations with a specific radioligand (e.g., [³⁵S]TBPS for the GABA-A receptor chloride channel site, or [³H]PK11195 for TSPO) and varying concentrations of unlabeled this compound.

-

Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of radioligand binding) by non-linear regression analysis. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Figure 4: Workflow for radioligand binding assay.

Electrophysiological Recordings in Xenopus Oocytes

Objective: To characterize the functional effects of this compound on GABA-A receptors.

General Protocol:

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to remove the follicular layer.

-

cRNA Injection: Inject oocytes with cRNA encoding the desired GABA-A receptor subunits.

-

Incubation: Incubate the injected oocytes for several days to allow for receptor expression.

-

Two-Electrode Voltage Clamp (TEVC): Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).

-

Drug Application: Perfuse the oocyte with a solution containing GABA in the absence and presence of varying concentrations of this compound.

-

Data Acquisition and Analysis: Record the GABA-evoked currents. Analyze the data to determine the effect of this compound on the GABA dose-response curve, including changes in EC50 and maximal current.

Quantification of Neurosteroids by Mass Spectrometry

Objective: To measure the levels of neurosteroids in brain tissue following this compound administration.